molecular formula C22H15Cl2NO3S B2508058 (4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone CAS No. 1114886-33-7

(4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone

Cat. No.: B2508058
CAS No.: 1114886-33-7
M. Wt: 444.33
InChI Key: NOKFKNYZFFPBKR-UHFFFAOYSA-N
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Description

(4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone is a useful research compound. Its molecular formula is C22H15Cl2NO3S and its molecular weight is 444.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

The synthesis and reactivity of benzo[b]thiophene derivatives, including those with sulfur- and oxygen-containing nucleophiles, have been extensively studied. For instance, the oxidation of corresponding benzo[b]thiophene derivatives leads to Michael-type nucleophilic addition under both basic and acidic conditions, offering a route for the functionalization of these compounds (Pouzet et al., 1998). Similarly, the synthesis of bis(1,2,4-oxadiazoles), 1,2,4-oxadiazolyl-quinazolines, and 1,2,4-oxadiazolyl-benzothiazinones via the reaction of diaminoglyoxime with various ketones demonstrates the versatility of thiazinone derivatives in organic synthesis (Khanmiri et al., 2014).

Molecular Structures

Research on the crystal structures of thiazole derivatives reveals insights into their molecular configurations and potential interactions. For example, the determination of molecular structures via single crystal X-ray diffraction methods provides valuable information on the geometries and potential reactivity of these compounds (Heydari et al., 2016).

Potential Applications

The study of the synthesis, antimicrobial, and analgesic activities of 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives points towards the application of these compounds in medicinal chemistry, highlighting their antimicrobial and analgesic properties (Jayanna et al., 2013). Furthermore, the application of benzothiazinones in materials science, as indicated by their use in photopolymerization processes, demonstrates their potential in the development of new materials (Wang et al., 2010).

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be fully identified. Compounds with similar structures have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with a variety of cellular targets.

Mode of Action

The exact mode of action of this compound is not fully understood. It is likely that the compound interacts with its targets, leading to changes in cellular processes. For instance, similar compounds have been shown to inhibit the reuptake of serotonin, norepinephrine, and dopamine , which could potentially influence mood and behavior.

Biochemical Pathways

For example, if it does inhibit the reuptake of serotonin, norepinephrine, and dopamine, it could affect the signaling pathways of these neurotransmitters .

Pharmacokinetics

Similar compounds have been shown to have significant effects in vivo, suggesting that they are absorbed and distributed effectively . The metabolism and excretion of this compound would need to be studied further to fully understand its pharmacokinetic properties.

Result of Action

For example, if it does inhibit the reuptake of serotonin, norepinephrine, and dopamine, it could potentially have antidepressant effects .

Properties

IUPAC Name

[4-(3,4-dichlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2NO3S/c1-14-6-8-15(9-7-14)22(26)21-13-25(16-10-11-17(23)18(24)12-16)19-4-2-3-5-20(19)29(21,27)28/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKFKNYZFFPBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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